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Compound of Interest

Compound Name: MeOSuc-Gly-Leu-Phe-AMC

Cat. No.: B15589221 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the kinetic parameters of various fluorogenic

substrates for chymotrypsin, a key serine protease involved in digestion and a target in various

therapeutic areas. While specific kinetic data for MeOSuc-Gly-Leu-Phe-AMC with

chymotrypsin is not readily available in the public domain, this guide offers a comprehensive

comparison with established chymotrypsin substrates, enabling researchers to make informed

decisions for their assay development and drug discovery workflows.

Performance Comparison of Chymotrypsin
Substrates
The efficiency of an enzyme's catalysis is best described by its kinetic parameters, primarily the

Michaelis constant (Km) and the catalytic constant (kcat). Km reflects the substrate

concentration at which the reaction rate is half of the maximum velocity (Vmax), indicating the

affinity of the enzyme for the substrate. A lower Km value generally signifies a higher affinity.

The kcat, or turnover number, represents the number of substrate molecules converted to

product per enzyme molecule per second. The ratio of kcat/Km, known as the catalytic

efficiency, is a crucial parameter for comparing the specificity of an enzyme for different

substrates.

Below is a summary of kinetic parameters for several common chymotrypsin substrates.
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Substrate Km (µM) kcat (s⁻¹)
kcat/Km
(M⁻¹s⁻¹)

Notes

Suc-Ala-Ala-Pro-

Phe-AMC
15 1.5 1.0 x 10⁵

A widely used

fluorogenic

substrate.[1]

N-

(methoxycarbony

l)-L-tryptophan p-

nitrophenyl ester

Not specified Not specified 3.5 x 10⁷

A highly reactive

ester substrate.

[2]

N-acetyl-L-

tryptophan

methyl ester

Not specified Not specified 8.0 x 10⁵

An ester

substrate with

moderate

reactivity.[2]

N-acetyl-L-

tryptophan p-

nitroanilide

Not specified Not specified 300

An anilide

substrate with

lower reactivity.

[2]

Acetyl-Tyr-O-

Ethylester
700 193 2.8 x 10⁵

An ester

substrate.[3]

Acetyl-Tyr-Gly-

amide
23,000 0.50 22

An amide

substrate,

generally less

readily

hydrolyzed.[3]

N-acetyl-L-Trp-

OCH₂CH₃
97 27 2.8 x 10⁵

N-acetyl-L-Trp

ester derivative.

[3]

N-acetyl-L-Trp-

OCH₃
95 28 2.9 x 10⁵

N-acetyl-L-Trp

ester derivative.

[3]

N-acetyl-L-Trp-p-

nitrophenol

2 31 1.6 x 10⁷ N-acetyl-L-Trp

ester derivative
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with a good

leaving group.[3]

N-acetyl-L-Trp-

NH₂
7,300 0.026 3.6

N-acetyl-L-Trp

amide derivative.

[3]

Experimental Protocol: Determination of Kinetic
Parameters
The following is a generalized protocol for determining the kinetic parameters (Km and kcat) of

a chymotrypsin substrate using a fluorogenic assay.

Materials:

α-Chymotrypsin (bovine pancreas)

Fluorogenic substrate (e.g., MeOSuc-Gly-Leu-Phe-AMC or a comparator)

Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, pH 8.0

Dimethyl sulfoxide (DMSO) for substrate stock solution

96-well black microplates

Fluorescence microplate reader with excitation and emission wavelengths suitable for the

chosen fluorophore (e.g., for AMC, excitation ~380 nm, emission ~460 nm)

Procedure:

Prepare a stock solution of the fluorogenic substrate in DMSO.

Prepare a working solution of α-chymotrypsin in cold assay buffer to the desired

concentration.

Serially dilute the substrate stock solution in assay buffer to create a range of substrate

concentrations.
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Add a fixed volume of the enzyme solution to each well of the microplate.

Initiate the reaction by adding the various concentrations of the substrate solution to the

wells containing the enzyme.

Immediately measure the increase in fluorescence over time in a kinetic mode using a

fluorescence microplate reader.

Calculate the initial reaction velocities (V₀) from the linear portion of the fluorescence versus

time plots.

Plot the initial velocities (V₀) against the substrate concentrations ([S]) and fit the data to the

Michaelis-Menten equation to determine the Vmax and Km values.

Calculate the kcat using the equation: kcat = Vmax / [E], where [E] is the enzyme

concentration.

Experimental Workflow
The following diagram illustrates the key steps in determining the kinetic parameters of a

chymotrypsin substrate.
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Assay Execution Data Analysis
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Caption: Workflow for determining chymotrypsin kinetic parameters.
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Chymotrypsin Catalytic Mechanism
Chymotrypsin employs a "ping-pong" mechanism involving a covalent intermediate. The

catalytic triad (Ser-195, His-57, and Asp-102) in the active site is crucial for its activity.

E + S ⇌ E-S

E-S → E-S' + P₁

Acylation

E-S'

E-S' + H₂O → E-P₂

Deacylation

E-P₂ ⇌ E + P₂

Click to download full resolution via product page

Caption: Ping-pong mechanism of chymotrypsin catalysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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